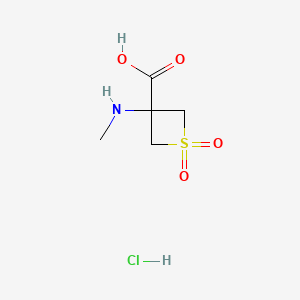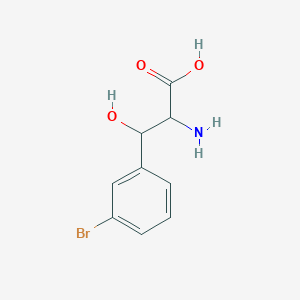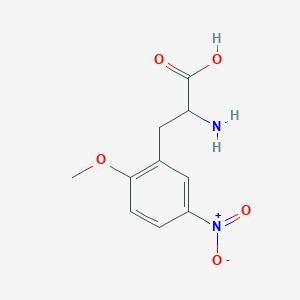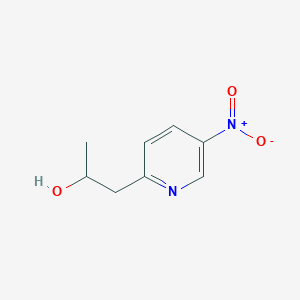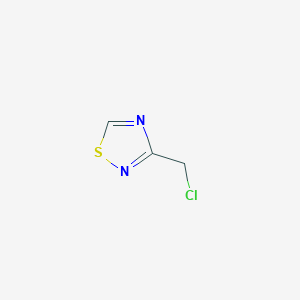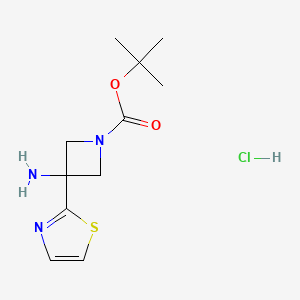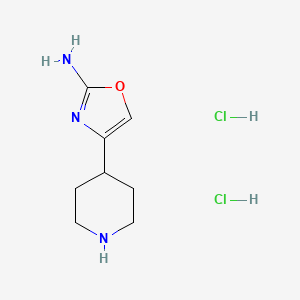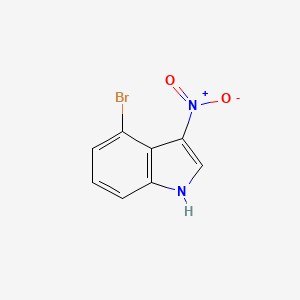![molecular formula C6H7BrN4O B13559373 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another method involves the reaction of 2-aminopyridine with nitriles in the presence of copper bromide, which facilitates consecutive addition and oxidative cyclization .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave irradiation techniques. This method is catalyst-free and eco-friendly, involving the use of enaminonitriles and benzohydrazides in a tandem reaction . The process is efficient, with good functional group tolerance and high yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist to the CXCR2 receptor, inhibiting the receptor’s activity and thereby modulating inflammatory responses . Additionally, it can inhibit enzymes such as Janus kinases, which play a role in various signaling pathways related to cell growth and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
7-Hydroxyisoquinoline: Contains a similar hydroxyl group but with an isoquinoline structure.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Similar triazole structure with a methyl group substitution.
Uniqueness
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide is unique due to its specific triazolopyridine structure, which imparts distinct biological activities and chemical reactivity. Its ability to act as a receptor antagonist and enzyme inhibitor makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C6H7BrN4O |
|---|---|
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
2-amino-3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrobromide |
InChI |
InChI=1S/C6H6N4O.BrH/c7-6-8-5-3-4(11)1-2-10(5)9-6;/h1-3H,(H3,7,8,9);1H |
Clave InChI |
VMZCAZIHHZCVML-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC1=O)N=C(N2)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)



